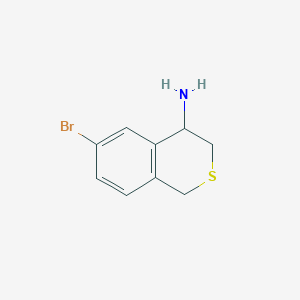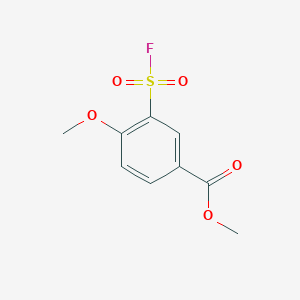
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methoxybenzoate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(fluorosulfonyl)-4-methoxybenzoate typically involves the introduction of a fluorosulfonyl group to a methoxybenzoate precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride structure . The reaction conditions often involve the use of photoredox catalysts and specific radical precursors to facilitate the fluorosulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality.
化学反应分析
Types of Reactions
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized products.
Addition Reactions: The fluorosulfonyl group can add to alkenes and alkynes, forming highly functionalized sulfonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include photoredox catalysts, radical initiators, and specific solvents that facilitate the desired transformations. For example, the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF are prevalent in fluorosulfonylation reactions .
Major Products Formed
The major products formed from these reactions include various sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .
科学研究应用
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in drug discovery and development.
Materials Science: It is used in the design and synthesis of advanced materials with unique properties.
作用机制
The mechanism of action of methyl 3-(fluorosulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and applications in chemical biology .
相似化合物的比较
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boric acid ester intermediate with a similar benzoate structure.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: An ionic liquid with a fluorosulfonyl group, used in electrolytes for lithium-ion batteries.
Uniqueness
Methyl 3-(fluorosulfonyl)-4-methoxybenzoate is unique due to its specific combination of a fluorosulfonyl group and a methoxybenzoate structure
属性
分子式 |
C9H9FO5S |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
methyl 3-fluorosulfonyl-4-methoxybenzoate |
InChI |
InChI=1S/C9H9FO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3 |
InChI 键 |
PEXSWWVVYPLMAW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13223722.png)

![2-(1-Amino-2-methylpropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13223733.png)

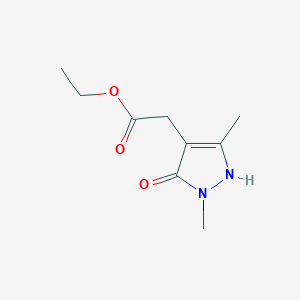
![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)

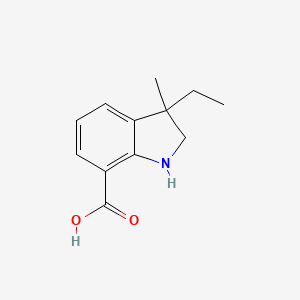
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
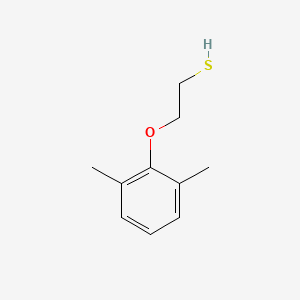
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
